molecular formula C11H15NO B12950305 (R)-(2-(Pyrrolidin-2-yl)phenyl)methanol

(R)-(2-(Pyrrolidin-2-yl)phenyl)methanol

Cat. No.: B12950305
M. Wt: 177.24 g/mol
InChI Key: DIRPYSXHYYRYHP-LLVKDONJSA-N
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Description

®-(2-(Pyrrolidin-2-yl)phenyl)methanol is a chiral compound with a pyrrolidine ring attached to a phenyl group, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-(Pyrrolidin-2-yl)phenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring and the phenyl group.

    Formation of the Intermediate: The pyrrolidine ring is attached to the phenyl group through a series of reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Final Step: The methanol group is introduced to the intermediate compound, resulting in the formation of ®-(2-(Pyrrolidin-2-yl)phenyl)methanol.

Industrial Production Methods

In industrial settings, the production of ®-(2-(Pyrrolidin-2-yl)phenyl)methanol may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-(2-(Pyrrolidin-2-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The phenyl group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

®-(2-(Pyrrolidin-2-yl)phenyl)methanol has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-(2-(Pyrrolidin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-(2-(Pyrrolidin-2-yl)phenyl)methanol: The enantiomer of ®-(2-(Pyrrolidin-2-yl)phenyl)methanol, with similar structural properties but different stereochemistry.

    (2-(Pyrrolidin-2-yl)phenyl)ethanol: A compound with an ethanol group instead of a methanol group.

    (2-(Pyrrolidin-2-yl)phenyl)acetone: A compound with an acetone group instead of a methanol group.

Uniqueness

®-(2-(Pyrrolidin-2-yl)phenyl)methanol is unique due to its specific stereochemistry and the presence of the methanol group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where chirality and functional groups play a crucial role.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

[2-[(2R)-pyrrolidin-2-yl]phenyl]methanol

InChI

InChI=1S/C11H15NO/c13-8-9-4-1-2-5-10(9)11-6-3-7-12-11/h1-2,4-5,11-13H,3,6-8H2/t11-/m1/s1

InChI Key

DIRPYSXHYYRYHP-LLVKDONJSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=CC=C2CO

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2CO

Origin of Product

United States

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